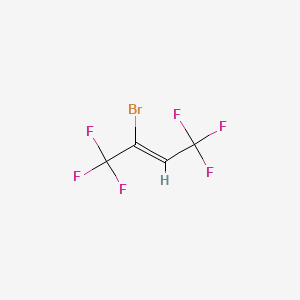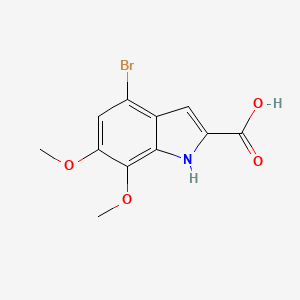
2-Formyl-4,5-dimethoxybenzoic acid
概要
説明
Synthesis Analysis
The synthesis of related compounds, such as Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, involves starting with commercially available precursors like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid. The process described in the second paper involves a six-step synthesis, including a condensation reaction followed by a Horner–Wadsworth–Emmons-type olefination and a hydrogenation step to achieve the final product . Although the exact synthesis of 2-Formyl-4,5-dimethoxybenzoic acid is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Formyl-4,5-dimethoxybenzoic acid, such as 2,6-dimethoxybenzoic acid, features a non-planar independent molecule with a synplanar conformation of the carboxy group. The presence of methoxy substituents can influence the planarity of the molecule, as seen in the first paper where the carboxy group is twisted away from the plane of the benzene ring due to the steric hindrance from the methoxy groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation, olefination, and hydrogenation. The olefination step is particularly noteworthy as it involves a Horner–Wadsworth–Emmons reaction, which is a method for forming carbon-carbon double bonds. The hydrogenation step is used to reduce the double bond, leading to a saturated molecule . These reactions could be relevant to the synthesis and reactivity of 2-Formyl-4,5-dimethoxybenzoic acid.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Formyl-4,5-dimethoxybenzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the presence of dimethoxy groups and a carboxylic acid moiety would suggest that the compound has polar characteristics and can participate in hydrogen bonding. The crystalline form of 2,6-dimethoxybenzoic acid, as mentioned in the first paper, suggests that similar compounds can exhibit polymorphism, which can affect their physical properties such as melting point and solubility .
科学的研究の応用
Polymorphism in Crystal Formation
Semjonova and Be̅rziņš (2022) explored the polymorphic outcomes of crystallization in compounds similar to 2-Formyl-4,5-dimethoxybenzoic acid. They specifically studied 2,6-Dimethoxybenzoic acid, examining how additives like surfactants and polymers influence the formation of different polymorphic forms, crucial for understanding the crystallization behavior of such compounds (Semjonova & Be̅rziņš, 2022).
Structural Characterization
Barich et al. (2004) conducted research on compounds structurally related to 2-Formyl-4,5-dimethoxybenzoic acid, such as 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Their study focused on understanding the planar structures of these compounds and the interactions of their methyl and carboxylic acid groups, providing foundational knowledge for comprehending the molecular characteristics of similar compounds (Barich et al., 2004).
Antifungal Applications
Lattanzio et al. (1996) explored the antifungal properties of 2,5-Dimethoxybenzoic acid, a close analog to 2-Formyl-4,5-dimethoxybenzoic acid. Their research showed its effectiveness in inhibiting spore germination and mycelial growth in common postharvest pathogens of strawberries, indicating potential agricultural applications for related compounds (Lattanzio et al., 1996).
Novel Polymorph Identification
Portalone (2011) discovered a new crystalline form of 2,6-dimethoxybenzoic acid, which is structurally similar to 2-Formyl-4,5-dimethoxybenzoic acid. This research is significant for understanding the crystallography of such compounds, which can have implications in various fields like pharmaceuticals and materials science (Portalone, 2011).
Chemical Synthesis and Optimization
Bjørsvik and Norman (1999) conducted a study on the synthesis of Veratric acid from compounds including 2-chloro-4,5-dimethoxybenzoic acid, providing insights into the optimization of chemical processes for synthesizing derivatives of 2-Formyl-4,5-dimethoxybenzoic acid (Bjørsvik & Norman, 1999).
Biological Activity Exploration
Zakhs et al. (1970) investigated the synthesis of derivatives based on vicinally disubstituted veratrole, which includes compounds like 1-methyl-4,5-dimethoxybenzimidazole. This research is relevant for understanding the biological activities of compounds related to 2-Formyl-4,5-dimethoxybenzoic acid (Zakhs et al., 1970).
Catalysis and Synthesis
Ramazani et al. (2011) demonstrated the use of 6-formyl-2,3-dimethoxybenzoic acid in the catalytic synthesis of 2,3-dihydro-1H-isoindolone derivatives, highlighting the potential of 2-Formyl-4,5-dimethoxybenzoic acid in catalysis and organic synthesis (Ramazani et al., 2011).
Depsidone Synthesis
Sala and Sargent (1979) described the synthesis of a lichen depsidone, noting the use of derivatives of dimethoxybenzoic acid. Their work contributes to the understanding of complex organic syntheses involving similar compounds (Sala & Sargent, 1979).
Novel Compound Development
Kucerovy et al. (1997) developed a new chemical entity for medical applications, starting from 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid. This research indicates the potential of 2-Formyl-4,5-dimethoxybenzoic acid in the development of new therapeutic compounds (Kucerovy et al., 1997).
Redox Property Impartation
Lebègue et al. (2012) investigated the grafting of 2-amino-4,5-dimethoxybenzoic acid on activated carbon, enhancing its redox properties. This study shows the potential of 2-Formyl-4,5-dimethoxybenzoic acid in material science applications (Lebègue et al., 2012).
Decarboxylation Mechanisms
Howe, Vandersteen, and Kluger (2016) explored the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, offering insights into reaction mechanisms that could be relevant for 2-Formyl-4,5-dimethoxybenzoic acid (Howe, Vandersteen, & Kluger, 2016).
作用機序
Target of Action
It’s known that this compound is used in the synthesis of the galbulimima alkaloid gb 13 , which suggests that its targets could be related to the biological pathways affected by this alkaloid.
Mode of Action
It’s known that this compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its involvement in suzuki–miyaura cross-coupling reactions , it’s likely that this compound affects pathways related to carbon-carbon bond formation and breakage. The downstream effects of these changes would depend on the specific targets and pathways involved.
Pharmacokinetics
, which suggests that it may have good bioavailability. Its lipophilicity (Log Po/w) is around 1.34 , which indicates that it may be able to cross biological membranes effectively.
Result of Action
Given its involvement in suzuki–miyaura cross-coupling reactions , it’s likely that this compound leads to the formation of new carbon-carbon bonds, which could result in structural changes in its targets.
特性
IUPAC Name |
2-formyl-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXANNUKKXKKTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428346 | |
| Record name | 2-formyl-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4,5-dimethoxybenzoic acid | |
CAS RN |
490-63-1 | |
| Record name | 2-formyl-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

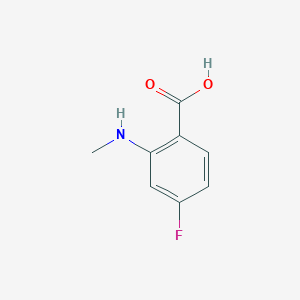

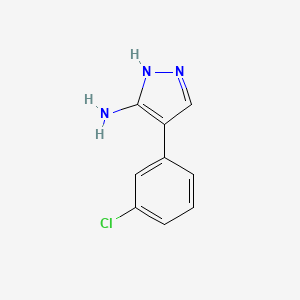
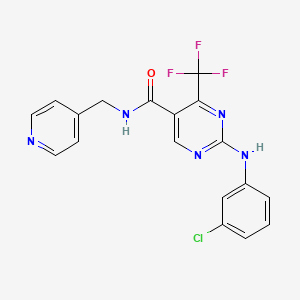
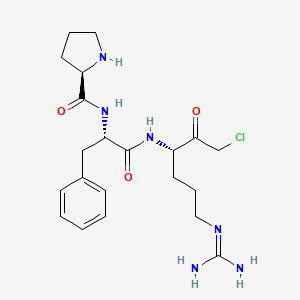
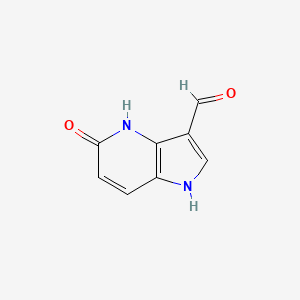
![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)

